molecular formula C25H32O10 B12760144 epi-12-palmatoside G CAS No. 960496-89-3

epi-12-palmatoside G

Cat. No.: B12760144
CAS No.: 960496-89-3
M. Wt: 492.5 g/mol
InChI Key: YROXDMYKXGMKSM-MVKHKFTQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epi-12-palmatoside G involves several steps, starting from the extraction of the compound from the plant source. The extraction is typically done using methanol as a solvent. The compound is then purified using chromatographic techniques .

Industrial Production Methods

The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) is common in the purification process .

Chemical Reactions Analysis

Types of Reactions

Epi-12-palmatoside G undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

    Chemistry: It is used as a reference compound in analytical studies and for the synthesis of related glycosides.

    Biology: The compound has shown potential anti-inflammatory and antioxidant activities, making it a subject of interest in biological research.

    Medicine: Epi-12-palmatoside G is being investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: The compound’s antioxidant properties make it a potential additive in food and cosmetic industries

Mechanism of Action

The mechanism of action of epi-12-palmatoside G involves its interaction with various molecular targets and pathways. It has been found to inhibit the production of nitric oxide (NO) from macrophages, which is a key mediator of inflammation. The compound also inhibits the activity of cytochrome P450 3A4, an enzyme involved in drug metabolism .

Properties

CAS No.

960496-89-3

Molecular Formula

C25H32O10

Molecular Weight

492.5 g/mol

IUPAC Name

(2R,4aR,6aR,10aS,10bS)-2-(furan-3-yl)-10b-methyl-6a-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4a,5,6,10,10a-hexahydro-1H-benzo[f]isochromene-4,7-dione

InChI

InChI=1S/C25H32O10/c1-24-9-15(13-6-8-32-11-13)34-22(31)14(24)5-7-25(17(24)3-2-4-18(25)27)12-33-23-21(30)20(29)19(28)16(10-26)35-23/h2,4,6,8,11,14-17,19-21,23,26,28-30H,3,5,7,9-10,12H2,1H3/t14-,15+,16+,17-,19+,20-,21+,23+,24+,25-/m0/s1

InChI Key

YROXDMYKXGMKSM-MVKHKFTQSA-N

Isomeric SMILES

C[C@@]12C[C@@H](OC(=O)[C@@H]1CC[C@@]3([C@H]2CC=CC3=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5

Canonical SMILES

CC12CC(OC(=O)C1CCC3(C2CC=CC3=O)COC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5

Origin of Product

United States

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